molecular formula C26H53B B3052599 1-Bromohexacosane CAS No. 4276-51-1

1-Bromohexacosane

Cat. No.: B3052599
CAS No.: 4276-51-1
M. Wt: 445.6 g/mol
InChI Key: CCSZHMUGOPQUDX-UHFFFAOYSA-N
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Description

1-Bromohexacosane is an organobromine compound with the molecular formula C26H53Br . It is a long-chain alkyl bromide, specifically a bromoalkane, and is characterized by a bromine atom attached to the first carbon of a hexacosane chain. This compound is typically a solid at room temperature due to its long carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromohexacosane can be synthesized through the bromination of hexacosane. The process involves the following steps:

    Starting Material: Hexacosane (C26H54).

    Reagent: Bromine (Br2).

    Catalyst: Red phosphorus (P).

    Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 100-130°C, with continuous stirring for about 6 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1-Bromohexacosane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

    Grignard Reactions: Magnesium turnings in dry ether under an inert atmosphere.

Major Products

Scientific Research Applications

1-Bromohexacosane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromohexacosane primarily involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can interact with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property is exploited in various synthetic applications to introduce long alkyl chains into molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromohexacosane is unique due to its long carbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter chain bromoalkanes. This makes it particularly useful in applications requiring long hydrophobic chains, such as in the study of lipid bilayers and the synthesis of surface-active agents .

Properties

IUPAC Name

1-bromohexacosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h2-26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSZHMUGOPQUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323751
Record name 1-Bromohexacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4276-51-1
Record name 1-Bromohexacosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4276-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromohexacosane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004276511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromohexacosane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404786
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromohexacosane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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